molecular formula C13H9BrIN3O2S B11831376 4-Bromo-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

4-Bromo-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11831376
M. Wt: 478.10 g/mol
InChI Key: LGXOCVKBZRTTCJ-UHFFFAOYSA-N
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Description

4-Bromo-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of bromine, iodine, and tosyl groups attached to the pyrrolo[2,3-d]pyrimidine core. The structural similarity of pyrrolo[2,3-d]pyrimidines to purines makes them highly attractive for various biological and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and microwave-assisted reactions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce various oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 4-Bromo-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both bromine and iodine atoms, along with a tosyl group. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C13H9BrIN3O2S

Molecular Weight

478.10 g/mol

IUPAC Name

4-bromo-6-iodo-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C13H9BrIN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-11(15)6-10-12(14)16-7-17-13(10)18/h2-7H,1H3

InChI Key

LGXOCVKBZRTTCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CN=C3Br)I

Origin of Product

United States

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